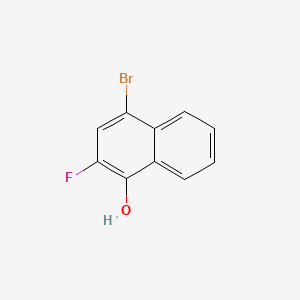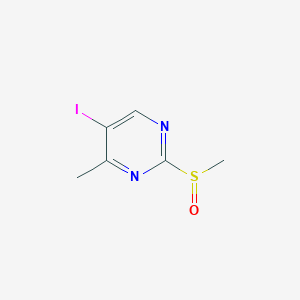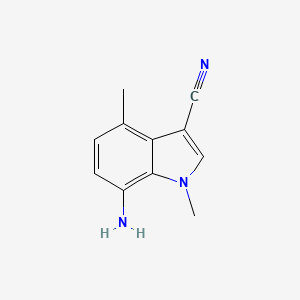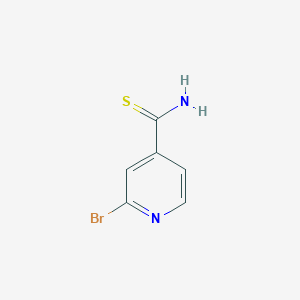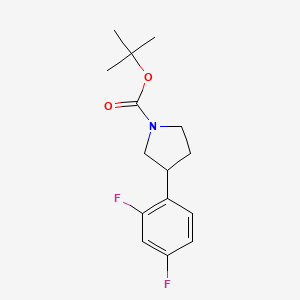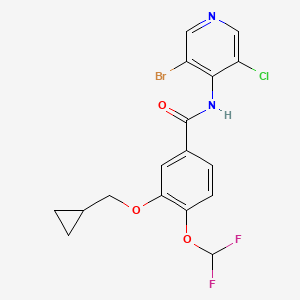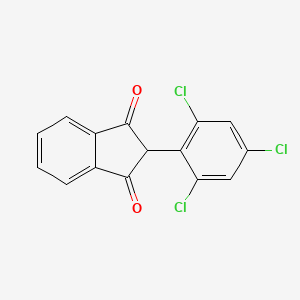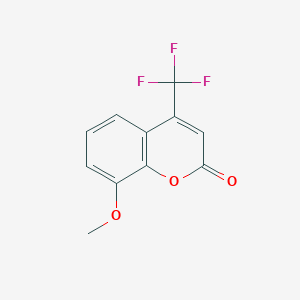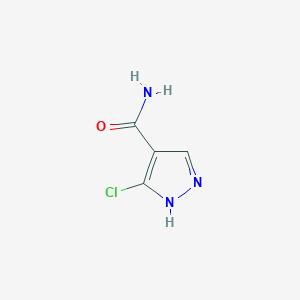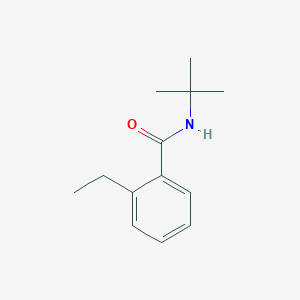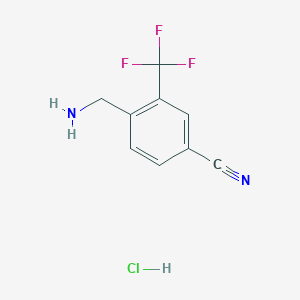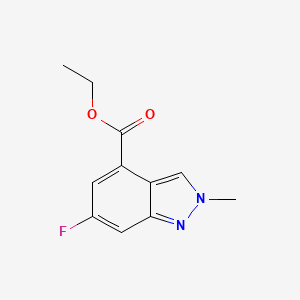![molecular formula C7H4N2O4 B13668837 3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)
3-Nitrofuro[3,4-b]pyridin-5(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrofuro[3,4-b]pyridin-5(7H)-one: is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrofuro[3,4-b]pyridin-5(7H)-one typically involves the following steps:
Cyclization: Formation of the fused ring system through cyclization reactions.
A common synthetic route involves the use of 7-chloro-6-nitrofuro[3,2-b]pyridine as a starting material. This compound undergoes nucleophilic substitution, followed by palladium-carbon reduction and cyclization reactions . The reaction conditions are generally mild, and the product yield is high, making this method suitable for industrial production.
Industrial Production Methods
The industrial production of this compound leverages the aforementioned synthetic route due to its efficiency and high yield. The process involves large-scale nitration and cyclization reactions under controlled conditions to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Nitrofuro[3,4-b]pyridin-5(7H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Cyclization: Formation of additional fused ring systems.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium-carbon catalyst.
Substitution: Nucleophiles such as amines or thiols are used under basic or acidic conditions.
Cyclization: Cyclization reactions often require catalysts like palladium or copper.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted derivatives with various functional groups.
Cyclization: Fused polycyclic compounds with potential biological activity.
Scientific Research Applications
3-Nitrofuro[3,4-b]pyridin-5(7H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is investigated for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Nitrofuro[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s fused ring system allows it to fit into active sites of enzymes, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar fused ring system but with different functional groups.
1H-Pyrrolo[2,3-b]pyridine: Another fused heterocycle with distinct biological activities.
3-Aryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-ylamine: Known for its kinase inhibitory activity.
Uniqueness
3-Nitrofuro[3,4-b]pyridin-5(7H)-one is unique due to its specific combination of a nitro group and a fused furan-pyridine ring system. This structure imparts distinct electronic properties and reactivity, making it valuable in both medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H4N2O4 |
|---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
3-nitro-7H-furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H4N2O4/c10-7-5-1-4(9(11)12)2-8-6(5)3-13-7/h1-2H,3H2 |
InChI Key |
CNFNLERXFJHMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



